molecular formula C11H9ClN2O2 B1478593 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one CAS No. 2092529-89-8

3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B1478593
CAS No.: 2092529-89-8
M. Wt: 236.65 g/mol
InChI Key: DPPRVXQSYNDQOX-UHFFFAOYSA-N
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Description

3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has highlighted the importance of hydrogen-bonded chains in molecules similar to "3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one." For instance, studies have described the formation of hydrogen-bonded chains in certain compounds, demonstrating the significance of hydrogen bonding in the crystal structure and stability of these molecules (Trilleras et al., 2005).

Synthesis and Characterization

The synthesis and characterization of novel compounds with structures similar to "this compound" have been extensively studied. These investigations have led to the development of new synthetic methods and the discovery of compounds with potential biological activities. For example, research has explored the synthesis of novel pyrazoline and imidazolone derivatives with specific structural features, revealing insights into their chemical properties and potential applications (Khalifa et al., 2017).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to "this compound." For instance, research into pyrazoline derivatives has shown antidepressant activities in animal models, suggesting potential therapeutic applications for these compounds (Palaska et al., 2001). Additionally, antimicrobial and antifungal activities have been observed in some pyrazoline and triazolothiadiazole derivatives, highlighting their potential in developing new antimicrobial agents (Dangar et al., 2014).

Organized Molecular Assemblies

Research has also explored the formation of organized molecular assemblies in protonated pyrazole-based ionic salts. These studies provide valuable insights into the interactions and assembly of molecules, which have implications for materials science and nanotechnology applications (Zheng et al., 2013).

Properties

IUPAC Name

3-chloro-1-(3-methoxyphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-3-8(7-9)14-6-5-13-10(12)11(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPRVXQSYNDQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.